Chemical structure and physical properties of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine
Chemical structure and physical properties of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine
An In-Depth Technical Guide on (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine: Structural Dynamics, Regioselective Synthesis, and Advanced Reactivity
Executive Summary & Chemical Identity
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a highly specialized, bifunctional building block classified as a β-amino α-bromo sulfone. In modern synthetic organic chemistry and drug development, molecules possessing both an electrophilic α-halosulfonyl moiety and a nucleophilic amine are highly prized. They serve as direct precursors to complex functionalized sulfones, stereodefined aziridines, and radical intermediates for late-stage C–H functionalization.
Understanding the delicate balance between the nucleophilic secondary amine and the electrophilic α-bromo carbon is critical. Without precise control of reaction conditions, this molecule will spontaneously undergo intramolecular cyclization.
Table 1: Quantitative Physical and Chemical Data [1][2]
| Property | Value |
|---|---|
| IUPAC Name | N-[2-bromo-2-(benzenesulfonyl)ethyl]cyclohexanamine |
| CAS Registry Number | 65210-99-3 |
| Molecular Formula | C14H20BrNO2S |
| Molecular Weight | 346.28 g/mol |
| Typical Commercial Purity | ≥ 96% |
| Structural Class | Secondary amine; β-amino α-bromo sulfone |
| Key Functional Groups | Cyclohexyl ring, Secondary Amine, Sulfonyl, Alkyl Bromide |
Mechanistic Synthesis & Causality
The synthesis of β-amino α-bromo sulfones presents a distinct chemoselectivity challenge. Direct bromination of a pre-formed β-amino sulfone is fundamentally flawed, as the secondary amine will preferentially undergo N-bromination, leading to undesired degradation pathways. Furthermore, attempting a one-pot aza-Darzens reaction between bromomethyl phenyl sulfone and an imine typically bypasses the linear intermediate entirely, yielding an aziridine directly[3].
To isolate (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine, the most robust and regioselective approach is the Michael addition of cyclohexylamine to an α-bromo vinyl phenyl sulfone . This pathway ensures that the carbon-bromine bond is established prior to the introduction of the nucleophilic amine, completely avoiding N-halogenation.
Diagram 1: Regioselective synthesis workflow via Michael addition to α-bromo vinyl sulfone.
Experimental Protocol: A Self-Validating System
Phase 1: Preparation of the Michael Acceptor (α-Bromo Vinyl Phenyl Sulfone)
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Electrophilic Addition: Dissolve phenyl vinyl sulfone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Dropwise add Br₂ (1.05 equiv).
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Causality: The low temperature prevents radical side-reactions. The reaction yields 1,2-dibromoethyl phenyl sulfone.
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E2 Elimination: To the same flask, slowly add triethylamine (Et₃N, 1.2 equiv) and allow the mixture to warm to room temperature.
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Causality: The highly electron-withdrawing benzenesulfonyl group drastically increases the acidity of the α-proton. Et₃N selectively deprotonates this α-position, driving an E2 elimination of HBr to exclusively form α-bromo vinyl phenyl sulfone.
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Validation Checkpoint: Perform ¹H NMR on the crude isolate. The success of this step is validated by the appearance of two distinct vinylic doublets (typically between δ 6.2 and 6.9 ppm) with a small geminal coupling constant, confirming the terminal alkene.
Phase 2: Controlled Michael Addition
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Reaction Assembly: Dissolve the purified α-bromo vinyl phenyl sulfone in anhydrous Tetrahydrofuran (THF) and cool strictly to 0 °C.
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Amine Addition: Add cyclohexylamine (1.05 equiv) dropwise over 15 minutes. Maintain the reaction at 0 °C for 2 hours.
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Causality (Critical): Cyclohexylamine acts as a soft nucleophile, attacking the β-carbon. Strict temperature control (≤ 0 °C) and avoiding excess amine are mandatory. If the temperature rises, the newly formed secondary amine will act as an internal nucleophile, displacing the α-bromide via an intramolecular Sₙ2 mechanism to form an aziridine[3].
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Quench and Self-Validation: Quench with cold saturated aqueous NH₄Cl to protonate any unreacted amine and halt nucleophilic activity.
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Validation Checkpoint: TLC (UV active; stains positive with Ninhydrin for secondary amines). ¹H NMR must show the complete disappearance of the vinylic protons and the emergence of a highly deshielded proton signal (dd or triplet, δ 4.8–5.2 ppm) corresponding to the α-CH-Br proton.
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Advanced Reactivity & Downstream Applications
The true value of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine lies in its downstream versatility. The molecule is essentially a spring-loaded intermediate.
A. Stereoselective Aziridination
When treated with a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS), the secondary amine is deprotonated. This triggers a rapid intramolecular aza-Darzens-type ring closure, ejecting the bromide leaving group to form 1-cyclohexyl-2-(benzenesulfonyl)aziridine[3]. These sulfonylated aziridines are highly valuable electrophiles for the synthesis of unnatural amino acids and functionalized diamines.
B. Photoredox-Mediated Radical C–H Functionalization
Halomethyl phenyl sulfones are excellent precursors for generating electrophilic α-sulfonyl radicals[4]. Under visible light irradiation in the presence of a photocatalyst like Ir(ppy)₃, the weak C–Br bond of the title compound undergoes homolytic cleavage[5]. The resulting carbon-centered radical can be trapped by electron-rich heteroarenes (such as indoles or pyrroles), enabling late-stage, transition-metal-free C–H alkylation[4][5].
Diagram 2: Divergent reactivity map illustrating base-promoted vs. photoredox pathways.
References
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ChemicalBook. (2-BENZENESULFONYL-2-BROMO-ETHYL)-CYCLOHEXYL-AMINE | 65210-99-3. 6
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ChemicalBook. 化工产品目录_字母排序B_第130页_Chemicalbook. 2
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RSC Advances (RSC Publishing). Stereoselective synthesis of C-sulfonylated aziridines from halomethyl phenyl sulfone and N-tert-butanesulfinyl imines. 3
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ACS Publications. Aromatic C–H Methylation and Other Functionalizations via the Rh(III)-Catalyzed Migratory Insertion of Bis(phenylsulfonyl)carbene and Subsequent Transformations. 4
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AA Blocks. Visible light-mediated chemistry of indoles and related heterocycles. 5
Sources
- 1. (2-BENZENESULFONYL-2-BROMO-ETHYL)-CYCLOHEXYL-AMINE CAS#: 65210-99-3 [amp.chemicalbook.com]
- 2. 化工产品目录_字母排序 B_第130页_Chemicalbook [m.chemicalbook.com]
- 3. Stereoselective synthesis of C-sulfonylated aziridines from halomethyl phenyl sulfone and N-tert-butanesulfinyl imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aablocks.com [aablocks.com]
- 6. (2-BENZENESULFONYL-2-BROMO-ETHYL)-CYCLOHEXYL-AMINE CAS#: 65210-99-3 [amp.chemicalbook.com]
